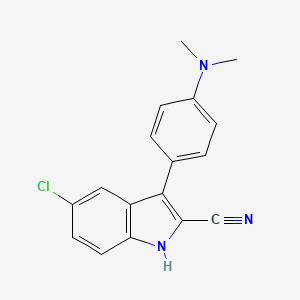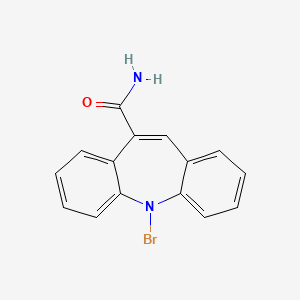
2-Bromo-2-azatricyclo[9.4.0.0,pentadeca-1(15),3,5,7,9,11,13-heptaene-9-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-2-azatricyclo[9400,pentadeca-1(15),3,5,7,9,11,13-heptaene-9-carboxamide is a complex organic compound characterized by its unique tricyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2-azatricyclo[9.4.0.0,pentadeca-1(15),3,5,7,9,11,13-heptaene-9-carboxamide typically involves multiple steps, starting from simpler organic molecules. The process often includes bromination, cyclization, and amide formation reactions. Specific reaction conditions such as temperature, solvent, and catalysts are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-2-azatricyclo[9.4.0.0,pentadeca-1(15),3,5,7,9,11,13-heptaene-9-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions may produce various substituted derivatives.
Applications De Recherche Scientifique
2-Bromo-2-azatricyclo[9.4.0.0,pentadeca-1(15),3,5,7,9,11,13-heptaene-9-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-2-azatricyclo[9.4.0.0,pentadeca-1(15),3,5,7,9,11,13-heptaene-9-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are often complex and may require further research to fully elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 13-nitro-2-oxa-9-azatricyclo[9.4.0.0,pentadeca-1(15),3,5,7,9,11,13-heptaene
- 10-oxo-2-oxa-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaene-13-carboxylic acid
Uniqueness
2-Bromo-2-azatricyclo[9.4.0.0,pentadeca-1(15),3,5,7,9,11,13-heptaene-9-carboxamide is unique due to its specific bromine substitution and carboxamide functional group. These features confer distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C15H11BrN2O |
|---|---|
Poids moléculaire |
315.16 g/mol |
Nom IUPAC |
11-bromobenzo[b][1]benzazepine-5-carboxamide |
InChI |
InChI=1S/C15H11BrN2O/c16-18-13-7-3-1-5-10(13)9-12(15(17)19)11-6-2-4-8-14(11)18/h1-9H,(H2,17,19) |
Clé InChI |
CRLWREAZSMGMCN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C3N2Br)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


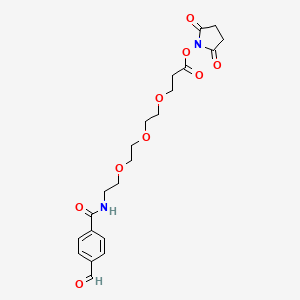
![N-Benzyl-1-phenyl-N-{[(trimethylsilyl)oxy]methyl}methanamine](/img/structure/B15062779.png)
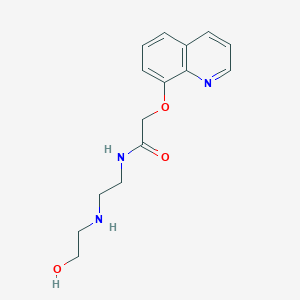
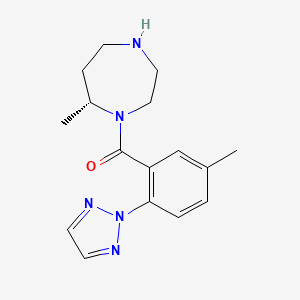
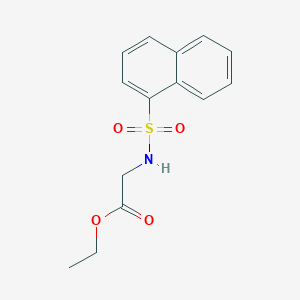
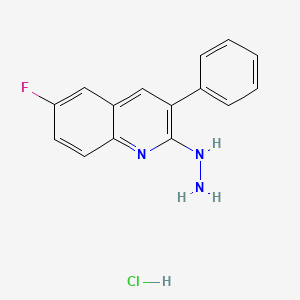
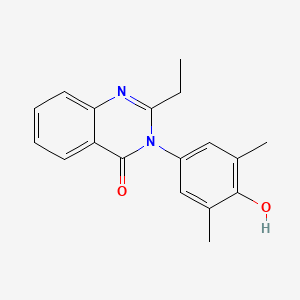
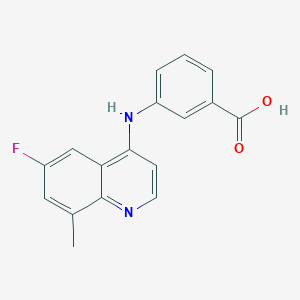
![2-(4-(Trifluoromethyl)phenyl)-4A,5,7,7A-tetrahydrothieno[3,4-D]pyrimidin-4(3H)-one](/img/structure/B15062822.png)
![3,6-Dibromopyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B15062835.png)
![N'-[(3-Chloroquinoxalin-2-yl)oxy]benzenecarboximidamide](/img/structure/B15062837.png)
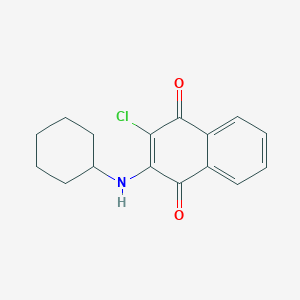
![4-(4-Acetamidophenyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B15062856.png)
